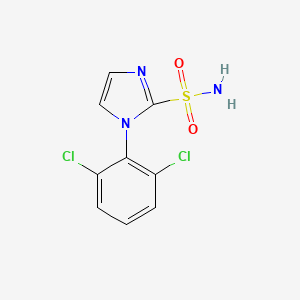
6-Methyl-2-phenylpyrimidine-4,5-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2-phenylpyrimidine-4,5-dicarboxylic acid is an organic compound with the molecular formula C13H10N2O4 It is a pyrimidine derivative, characterized by the presence of two carboxylic acid groups at the 4 and 5 positions, a methyl group at the 6 position, and a phenyl group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-phenylpyrimidine-4,5-dicarboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of appropriate precursors under controlled conditions. For instance, starting with a pyrimidine derivative, the introduction of the phenyl and methyl groups can be achieved through Friedel-Crafts alkylation and acylation reactions. The carboxylic acid groups can be introduced via oxidation reactions using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts to enhance reaction rates and selectivity, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-2-phenylpyrimidine-4,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
6-Methyl-2-phenylpyrimidine-4,5-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Methyl-2-phenylpyrimidine-4,5-dicarboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Succinic Acid: A simple dicarboxylic acid with applications in biochemistry and industry.
Malic Acid: Another dicarboxylic acid involved in metabolic pathways.
Itaconic Acid: Used as a monomer in polymer production.
Uniqueness
6-Methyl-2-phenylpyrimidine-4,5-dicarboxylic acid is unique due to its specific structural features, including the pyrimidine ring and the presence of both phenyl and methyl groups. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
61416-98-6 |
|---|---|
Fórmula molecular |
C13H10N2O4 |
Peso molecular |
258.23 g/mol |
Nombre IUPAC |
6-methyl-2-phenylpyrimidine-4,5-dicarboxylic acid |
InChI |
InChI=1S/C13H10N2O4/c1-7-9(12(16)17)10(13(18)19)15-11(14-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,16,17)(H,18,19) |
Clave InChI |
YBKUDFKURJNQIL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


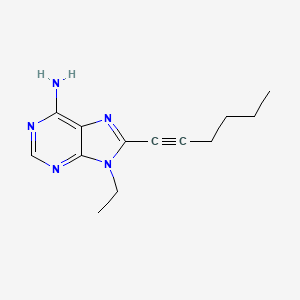
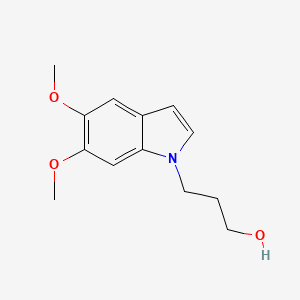
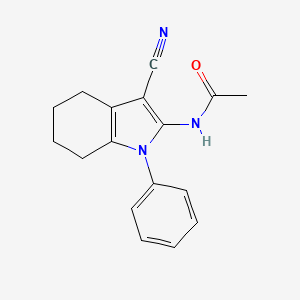

![2-Chloro-3-methyl-4-((1S,3R,5R)-1,3,6-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12925719.png)
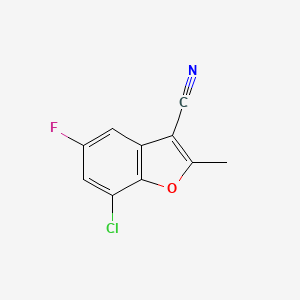
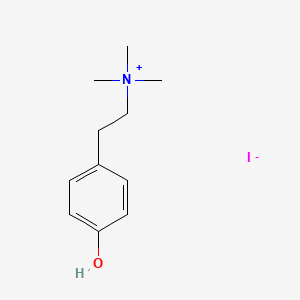
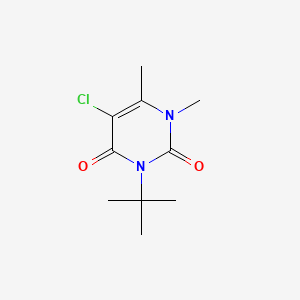
![N'-[8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B12925747.png)
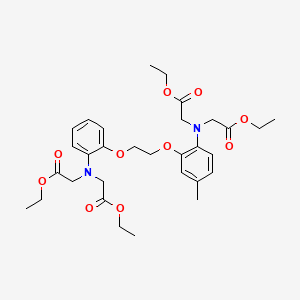
![6-(4-Iodophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12925769.png)


